molecular formula C22H32O2 B10767427 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid

Cat. No.: B10767427
M. Wt: 333.5 g/mol
InChI Key: MBMBGCFOFBJSGT-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is a deuterated form of docosahexaenoic acid (DHA), an omega-3 fatty acid. This compound is characterized by the replacement of five hydrogen atoms with deuterium, a stable isotope of hydrogen. The deuteration enhances the stability and allows for detailed studies in various scientific fields, including biochemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid typically involves the deuteration of docosahexaenoic acid. One common method includes the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment are critical parameters, often achieved through multiple stages of purification, including distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives, such as hydroperoxides and epoxides.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium or platinum.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is extensively used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in mass spectrometry to study metabolic pathways and reaction mechanisms.

    Biology: Helps in understanding the role of DHA in cellular processes and membrane dynamics.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cardiovascular health.

    Industry: Used in the development of stable isotope-labeled compounds for various applications, including drug development and environmental studies.

Mechanism of Action

The mechanism of action of 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. The deuterium atoms provide stability against oxidative degradation, allowing for prolonged biological activity. The compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic acid (DHA): The non-deuterated form, widely studied for its health benefits.

    Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with similar biological functions.

    Alpha-linolenic acid (ALA): A precursor to DHA and EPA, found in plant oils.

Uniqueness

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is unique due to its deuterium content, which provides enhanced stability and allows for precise analytical studies. This makes it a valuable tool in research settings where detailed mechanistic insights are required.

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to advance knowledge in various scientific fields.

Properties

IUPAC Name

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMBGCFOFBJSGT-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849631
Record name (21,21,22,22,22-~2~H_5_)Docosa-4,7,10,13,16,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197205-71-2
Record name (21,21,22,22,22-~2~H_5_)Docosa-4,7,10,13,16,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.